molecular formula C5H3BrN2O3 B3108655 2-Bromo-6-nitropyridin-3-ol CAS No. 167683-72-9

2-Bromo-6-nitropyridin-3-ol

Cat. No.: B3108655
CAS No.: 167683-72-9
M. Wt: 218.99 g/mol
InChI Key: GRTNGVHJAZEBEH-UHFFFAOYSA-N
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Description

2-Bromo-6-nitropyridin-3-ol is an organic compound with the chemical formula C5H3BrN2O3. It is a derivative of pyridine, characterized by the presence of both bromine and nitro functional groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridin-3-ol typically involves the nitration of 2-bromo-3-hydroxypyridine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 2-Amino-6-nitropyridin-3-ol, 2-Thio-6-nitropyridin-3-ol.

    Reduction: 2-Bromo-6-aminopyridin-3-ol.

    Oxidation: 2-Bromo-6-nitropyridin-3-one.

Scientific Research Applications

2-Bromo-6-nitropyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitropyridin-3-ol is primarily related to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-nitropyridin-3-ol is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-6-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTNGVHJAZEBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 13 g (73.2 mmol) 2-bromo-3-pyridinol (Fluka 18292) in 40 ml of cone, sulfuric acid 5.1 ml (74 mmol) of nitric acid (65%) are added at 0° C. The reaction mixture is stirred at 0° C. for 12 h, then poured on water and extracted 2× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, EtOAc) to afford 5.3 g of 2-bromo-4-nitro-pyridin-3-ol and 2 g of 2-bromo-6-nitro-pyridin-3-ol.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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